molecular formula C13H17FN2O3 B3166594 [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 912762-56-2

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B3166594
CAS No.: 912762-56-2
M. Wt: 268.28 g/mol
InChI Key: OZCAZRSTWYUKCY-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol. It is characterized by the presence of a hydroxyimino group and a 4-fluorophenyl moiety, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of pharmaceuticals targeting specific biological pathways.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl moiety can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-CHLORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
  • [2-(4-METHYL-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
  • [2-(4-NITRO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Uniqueness

The presence of the fluorophenyl group in [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAZRSTWYUKCY-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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